molecular formula C22H22ClN3O2S B13949613 Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride CAS No. 53221-84-4

Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride

Cat. No.: B13949613
CAS No.: 53221-84-4
M. Wt: 427.9 g/mol
InChI Key: NZTXBMNUZGAJQK-UHFFFAOYSA-N
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Description

Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-viral properties . This compound, in particular, has been studied for its potential therapeutic applications and its ability to interact with DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the reaction of acridine derivatives with sulfonamide groups. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve the use of sulfuric acid as a catalyst in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (LC-ESMS) are often used to monitor and verify the purity of the product .

Chemical Reactions Analysis

Types of Reactions: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, affecting various biological processes such as DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .

Comparison with Similar Compounds

    Acriflavine: Known for its anti-bacterial properties.

    Proflavine: Used as a disinfectant and anti-bacterial agent.

    Quinacrine: Studied for its anti-cancer and anti-malarial properties.

Uniqueness: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is unique due to its specific structure, which combines the properties of acridine derivatives with sulfonamide groups. This combination enhances its ability to interact with DNA and increases its potential therapeutic applications .

Properties

CAS No.

53221-84-4

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C22H21N3O2S.ClH/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22;/h3-14,25H,2,15H2,1H3,(H,23,24);1H

InChI Key

NZTXBMNUZGAJQK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

Origin of Product

United States

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